2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid
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Overview
Description
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid is a complex organic compound with a molecular formula of C30H30N2O6 and a molecular weight of 514.57 g/mol . This compound is characterized by the presence of fluorenyl, benzyloxy, and diazepane groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid typically involves multiple steps, starting from the corresponding protected amino acids. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino group and benzyloxycarbonyl (Cbz) protection for the carboxyl group . The synthesis may proceed through the formation of mixed anhydrides or acid chlorides, followed by coupling reactions with diazepane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid involves its interaction with specific molecular targets. The fluorenyl and benzyloxy groups can facilitate binding to proteins and enzymes, modulating their activity. The diazepane ring may interact with receptors or ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid
- 2-(1-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclopropyl)acetic acid
Uniqueness
What sets 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid apart is its unique combination of fluorenyl, benzyloxy, and diazepane groups. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C30H30N2O6 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxycarbonyl-1,4-diazepan-2-yl]acetic acid |
InChI |
InChI=1S/C30H30N2O6/c33-28(34)17-22-18-31(29(35)37-19-21-9-2-1-3-10-21)15-8-16-32(22)30(36)38-20-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h1-7,9-14,22,27H,8,15-20H2,(H,33,34) |
InChI Key |
LCIAWWGZKGZJCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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